5-{2-[2-(trifluoromethyl)phenyl]hydrazinylidene}pyrimidine-2,4,6(1H,3H,5H)-trione
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Overview
Description
5-{2-[2-(trifluoromethyl)phenyl]hydrazin-1-ylidene}-1,3-diazinane-2,4,6-trione is a complex organic compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further linked to a hydrazinylidene moiety and a diazinane-2,4,6-trione core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{2-[2-(trifluoromethyl)phenyl]hydrazin-1-ylidene}-1,3-diazinane-2,4,6-trione typically involves the reaction of 2-(trifluoromethyl)phenylhydrazine with a suitable diazinane-2,4,6-trione precursor under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The reaction temperature and time are optimized to achieve maximum yield and purity of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and high yield. Purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
5-{2-[2-(trifluoromethyl)phenyl]hydrazin-1-ylidene}-1,3-diazinane-2,4,6-trione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The trifluoromethyl group and hydrazinylidene moiety can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional functional groups, while reduction may produce reduced forms of the compound with altered electronic properties.
Scientific Research Applications
5-{2-[2-(trifluoromethyl)phenyl]hydrazin-1-ylidene}-1,3-diazinane-2,4,6-trione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions and mechanisms.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific molecular pathways.
Industry: It is used in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 5-{2-[2-(trifluoromethyl)phenyl]hydrazin-1-ylidene}-1,3-diazinane-2,4,6-trione involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The hydrazinylidene moiety can form hydrogen bonds and interact with active sites of enzymes or receptors, modulating their activity. The diazinane-2,4,6-trione core provides stability and contributes to the overall reactivity of the compound.
Comparison with Similar Compounds
Similar Compounds
5-{2-[2-(trifluoromethyl)phenyl]hydrazin-1-ylidene}-1,3-diazinane-2,4,6-trione: This compound is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties.
5-{2-[2-(trifluoromethyl)phenyl]hydrazin-1-ylidene}-1,3-diazinane-2,4,6-trione: Similar compounds include those with different substituents on the phenyl ring or variations in the hydrazinylidene moiety.
Uniqueness
The uniqueness of 5-{2-[2-(trifluoromethyl)phenyl]hydrazin-1-ylidene}-1,3-diazinane-2,4,6-trione lies in its trifluoromethyl group, which enhances its stability, lipophilicity, and reactivity. This makes it a valuable compound for various applications in scientific research and industry.
Properties
Molecular Formula |
C11H7F3N4O3 |
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Molecular Weight |
300.19 g/mol |
IUPAC Name |
6-hydroxy-5-[[2-(trifluoromethyl)phenyl]diazenyl]-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C11H7F3N4O3/c12-11(13,14)5-3-1-2-4-6(5)17-18-7-8(19)15-10(21)16-9(7)20/h1-4H,(H3,15,16,19,20,21) |
InChI Key |
IXOIYLWRUYBUQU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(F)(F)F)N=NC2=C(NC(=O)NC2=O)O |
Origin of Product |
United States |
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